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molecular formula C14H12O3S B8656263 2-[(2-Methoxyphenyl)sulfanyl]benzoic acid CAS No. 57275-17-9

2-[(2-Methoxyphenyl)sulfanyl]benzoic acid

Cat. No. B8656263
M. Wt: 260.31 g/mol
InChI Key: SIIYVMBKPLKCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459263B2

Procedure details

Finally, 2-methoxythioxanthen-9-one (S-17) was prepared. To a mixture of 2-(2-methoxyphenylthio)benzoic acid (11.0 g, 42 mmol) and 43.1 g (423 mmol) of acetic anhydride was added dropwise 4.14 g (42 mmol) of concentrated sulfuric acid. The mixture was heated at 80° C. for 4 h, cooled to ambient, and poured very slowly onto 500 g of ice. The precipitate was extracted with dichloromethane, and the extract was washed with 10% aqueous NaHCO3 and then with brine. The solution was dried (MgSO4), passed through a short column of silica gel, and concentrated to deposit an orange solid. The product was purified by successive recrystallizations from isopropanol and from toluene/heptane. 1H NMR (CDCl3): δ 3.95 (s, 3H), 7.27 (dd, 1H), 7.5 (m, 2H), 7.6 (m, 2H), 8.09 (d, 1H), 8.64 (d 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[S:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=O.[C:19](OC(=O)C)(=[O:21])C.S(=O)(=O)(O)O>>[CH3:19][O:21][C:7]1[CH:8]=[CH:3][C:4]2[S:9][C:10]3[C:11](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:12](=[O:14])[C:5]=2[CH:6]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
COC1=C(C=CC=C1)SC1=C(C(=O)O)C=CC=C1
Name
Quantity
43.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with dichloromethane
WASH
Type
WASH
Details
the extract was washed with 10% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by successive recrystallizations from isopropanol and from toluene/heptane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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